molecular formula C7H10F2N2 B1426833 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole CAS No. 1339790-91-8

1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole

Cat. No.: B1426833
CAS No.: 1339790-91-8
M. Wt: 160.16 g/mol
InChI Key: NBZRBQJJRUJTDY-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole is a chemical compound characterized by the presence of a difluoroethyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole typically involves the introduction of the difluoroethyl group to the imidazole ring. One common method includes the use of difluoromethylation reagents. For instance, the reaction of imidazole derivatives with difluoromethylating agents such as (2,2-difluoroethyl)(aryl)iodonium triflate can be employed . This reaction is often carried out under mild conditions, making it suitable for the synthesis of various difluoroethylated compounds.

Industrial production methods may involve the use of more scalable processes, such as the reaction of imidazole with 1-chloro-2,2-difluoroethane in the presence of a base . This method allows for the efficient production of the desired compound on a larger scale.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:

Common reagents used in these reactions include hypervalent iodine reagents, transition metal catalysts, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole involves its interaction with molecular targets through the difluoroethyl group. This group can form hydrogen bonds and interact with various biological targets, modulating their activity. The imidazole ring can also participate in coordination with metal ions, influencing enzymatic activities and other biochemical pathways .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole can be compared with other difluoroethylated compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-2-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2/c1-2-7-10-3-4-11(7)5-6(8)9/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZRBQJJRUJTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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